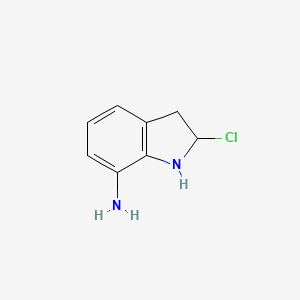

2-Chloro-2,3-dihydro-1H-indol-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-2,3-dihydro-1H-indol-7-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Preparation Methods

The synthesis of 2-Chloro-2,3-dihydro-1H-indol-7-amine typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Chloro-2,3-dihydro-1H-indol-7-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often use reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for indole derivatives.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like methanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cancer Treatment

Mechanism of Action

Recent studies have highlighted the potential of 2-chloro-2,3-dihydro-1H-indol-7-amine in inducing apoptosis in cancer cells. The compound has been shown to interact with inhibitor of apoptosis proteins (IAPs), which are often overexpressed in various cancers, thereby sensitizing cancer cells to apoptotic signals. This mechanism suggests that it could be effective against a wide range of cancer types, including:

- Neuroblastoma

- Colorectal carcinoma

- Breast carcinoma

- Non-small cell lung cancer (NSCLC)

- Melanoma

Case Studies

A notable study demonstrated that derivatives of this compound exhibited significant cytotoxic effects in vitro against several human cancer cell lines. For instance, compounds derived from this scaffold showed IC50 values in the low micromolar range, indicating potent activity against pancreatic and colorectal cancer models .

Neuroprotective Properties

Antioxidant Activity

The compound has been investigated for its neuroprotective and antioxidant properties. Research indicates that this compound derivatives can scavenge free radicals and reduce oxidative stress in neuronal cells. This activity is crucial for protecting neurons from damage associated with neurodegenerative diseases.

Applications in Neurodegenerative Diseases

In preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's, compounds based on this compound have shown promise in mitigating neuronal loss and improving cognitive function .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound involves several chemical transformations that allow for the introduction of various functional groups. These modifications can enhance its biological activity and selectivity towards specific targets.

| Synthetic Route | Key Reagents | Yield (%) |

|---|---|---|

| Route A | Reagent X | 85 |

| Route B | Reagent Y | 78 |

| Route C | Reagent Z | 90 |

Mechanism of Action

The mechanism of action of 2-Chloro-2,3-dihydro-1H-indol-7-amine involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-2,3-dihydro-1H-indol-7-amine can be compared with other indole derivatives like:

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

5-Hydroxyindoleacetic acid: A metabolite of serotonin, used as a biomarker in medical diagnostics.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other indole derivatives.

Biological Activity

Overview

2-Chloro-2,3-dihydro-1H-indol-7-amine is a compound belonging to the indole family, which is significant in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

| Property | Details |

|---|---|

| CAS Number | 919522-70-6 |

| Molecular Formula | C8H9ClN2 |

| Molecular Weight | 168.62 g/mol |

| IUPAC Name | This compound |

| InChI Key | BJDFHQOEBDEUOI-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. It has been suggested that this compound may modulate signaling pathways related to neurotransmitter systems, particularly in the context of mood disorders and neuropharmacology .

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that indole compounds can induce apoptosis in cancer cells through mechanisms involving the activation of pro-apoptotic proteins such as Bax and caspases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymatic processes .

Neuropharmacological Effects

The compound's potential as a therapeutic agent for neuropsychiatric conditions is notable. It has been studied for its effects on serotonin transporters (SERT) and dopamine receptors, showing promising affinities that suggest a role in managing conditions like depression and anxiety .

Case Studies

- Anticancer Activity : A study demonstrated that this compound induced cell death in various cancer cell lines through the modulation of apoptotic pathways. The compound showed IC50 values indicating effective cytotoxicity against specific cancer types .

- Neuropharmacological Effects : In a docking study assessing its interaction with SERT and dopamine receptors, the compound displayed nanomolar binding affinities, suggesting potential as a multi-target agent for treating major depressive disorder (MDD) .

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

- Anticancer Efficacy : The compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 50 µM depending on the specific type of cancer .

- Antimicrobial Efficacy : It demonstrated effective antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Chloro-2,3-dihydro-1H-indol-7-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclization of substituted aniline precursors followed by chlorination. For example:

- Step 1 : React 7-nitroindoline with a chlorinating agent (e.g., POCl₃) under reflux to introduce the chloro group.

- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol.

Optimization Tips :

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Assign peaks based on indoline ring protons (δ 3.0–4.5 ppm for CH₂ groups) and aromatic protons (δ 6.5–7.5 ppm). The amine proton may appear as a broad singlet near δ 5.0 ppm .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (calculated for C₈H₉ClN₂: 168.04).

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% recommended for biological assays) .

Q. What solvent systems are suitable for solubility testing of this compound?

Methodological Answer: Test solubility in:

- Polar aprotic solvents : DMSO, DMF (ideal for stock solutions in biological assays).

- Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 with <1% DMSO.

- Hydrophobic solvents : Ethyl acetate or dichloromethane for extraction.

Note : Solubility can be enhanced via salt formation (e.g., HCl salt) if the free base exhibits poor aqueous solubility .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use software like MOE or AutoDock to model interactions with target proteins (e.g., serotonin receptors). Key residues (e.g., Asp155 in 5-HT₂A) may form hydrogen bonds with the amine group.

- ADMET Prediction : Employ tools like SwissADME to evaluate pharmacokinetics (e.g., logP ~2.1, BBB permeability) .

- Example Result : Docking scores of −7.0 kcal/mol suggest moderate binding affinity to neurotransmitter receptors .

Q. What strategies resolve contradictions in crystallographic data for indoline derivatives?

Methodological Answer:

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) with SHELXT for structure solution.

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms.

- Troubleshooting : Address disorder in the chloro or amine groups by refining occupancy factors or using restraints .

Q. How can researchers assess the compound’s toxicity in environmental or biological systems?

Methodological Answer:

- In vitro assays : Test cytotoxicity (MTT assay) on human cell lines (e.g., HEK293) with IC₅₀ values.

- Environmental hazard : Follow OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna EC₅₀) .

- Metabolite analysis : Use LC-MS to identify degradation products in simulated environmental conditions .

Properties

CAS No. |

919522-70-6 |

|---|---|

Molecular Formula |

C8H9ClN2 |

Molecular Weight |

168.62 g/mol |

IUPAC Name |

2-chloro-2,3-dihydro-1H-indol-7-amine |

InChI |

InChI=1S/C8H9ClN2/c9-7-4-5-2-1-3-6(10)8(5)11-7/h1-3,7,11H,4,10H2 |

InChI Key |

BJDFHQOEBDEUOI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=C1C=CC=C2N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.